SDR-04

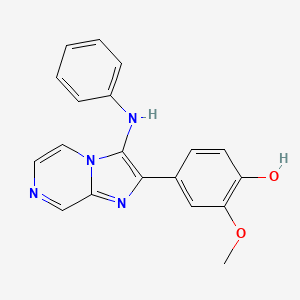

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H16N4O2 |

|---|---|

Molecular Weight |

332.4 g/mol |

IUPAC Name |

4-(3-anilinoimidazo[1,2-a]pyrazin-2-yl)-2-methoxyphenol |

InChI |

InChI=1S/C19H16N4O2/c1-25-16-11-13(7-8-15(16)24)18-19(21-14-5-3-2-4-6-14)23-10-9-20-12-17(23)22-18/h2-12,21,24H,1H3 |

InChI Key |

KZMVPUIBSUVYJZ-UHFFFAOYSA-N |

SMILES |

COC1=C(C=CC(=C1)C2=C(N3C=CN=CC3=N2)NC4=CC=CC=C4)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=C(N3C=CN=CC3=N2)NC4=CC=CC=C4)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Role of SDR-04 in the Epigenetic Regulation of Cancer

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide is based on a hypothetical molecule, SDR-04, as no publicly available information exists for a compound with this designation in the context of cancer epigenetics. The data, protocols, and pathways presented are representative of a novel EZH2 inhibitor and are intended for illustrative and educational purposes.

Executive Summary

Epigenetic modifications, which are heritable changes in gene activity that do not involve alterations to the DNA sequence itself, are critical drivers of cancer development and progression.[1] One of the key epigenetic regulators implicated in a variety of cancers is the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[2] EZH2 catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[2] Overexpression or gain-of-function mutations of EZH2 are common in many malignancies, leading to the silencing of tumor suppressor genes.[3][4]

This whitepaper introduces this compound, a novel, potent, and selective small molecule inhibitor of EZH2. This compound is designed to reverse the aberrant epigenetic silencing mediated by EZH2, thereby reactivating tumor suppressor genes and inhibiting cancer cell growth. This document provides a comprehensive overview of the preclinical data, mechanism of action, and experimental protocols related to this compound.

This compound: Mechanism of Action

This compound is a S-adenosylmethionine (SAM)-competitive inhibitor of EZH2.[5] By binding to the SAM pocket of the EZH2 SET domain, this compound prevents the transfer of a methyl group to H3K27, leading to a global decrease in H3K27me3 levels. This reduction in the repressive H3K27me3 mark allows for the re-expression of EZH2-target genes, including critical tumor suppressors that regulate the cell cycle and apoptosis.[3]

Signaling Pathway

The signaling pathway affected by this compound is central to epigenetic regulation of gene expression. In cancer cells with hyperactive EZH2, tumor suppressor genes are silenced. This compound treatment blocks EZH2 activity, leading to a cascade of events that ultimately restores normal cellular processes.

Quantitative Data

The preclinical efficacy of this compound has been evaluated through a series of in vitro assays. The data demonstrate potent and selective inhibition of EZH2 and significant anti-proliferative effects in cancer cell lines.

Biochemical Activity

This compound demonstrates potent inhibition of both wild-type (WT) and mutant EZH2.

| Enzyme | IC50 (nM) |

| EZH2 (WT) | 15 |

| EZH2 (Y641F) | 13 |

| EZH1 | >10,000 |

| Other HMTs | >10,000 |

In Vitro Cellular Activity

This compound exhibits potent anti-proliferative activity in various cancer cell lines, with enhanced sensitivity in lines harboring EZH2 mutations.

| Cell Line | Cancer Type | EZH2 Status | GI50 (nM) |

| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | Y641F | 50 |

| Karpas-422 | Follicular Lymphoma | Y646N | 75 |

| OCI-LY19 | Diffuse Large B-cell Lymphoma | WT | 500 |

| G401 | Rhabdoid Tumor | WT | 250 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

EZH2 Inhibition Assay

This protocol outlines the procedure for determining the IC50 of this compound against EZH2.

Materials:

-

Recombinant PRC2 complex (EZH2, EED, SUZ12)

-

S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)

-

Histone H3 peptide (residues 21-44)

-

This compound

-

Assay Buffer: 20 mM Tris-HCl (pH 8.0), 0.5 mM DTT, 0.1% BSA, 0.01% Triton X-100

-

Scintillation fluid

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add 2 µL of the this compound dilution.

-

Add 20 µL of the EZH2 enzyme mix (20 nM PRC2 complex in assay buffer).

-

Add 20 µL of the substrate mix (1 µM [3H]-SAM and 1.5 µM H3 peptide in assay buffer).

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction by adding 10 µL of 0.5 M EDTA.

-

Transfer the reaction mixture to a filter plate and wash with 10% trichloroacetic acid.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition and determine the IC50 value.

Cell Viability Assay (MTT)

This protocol is used to assess the anti-proliferative effects of this compound on cancer cell lines.[6][7][8]

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[7]

-

Treat the cells with a serial dilution of this compound and incubate for 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

-

Aspirate the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percent viability and determine the GI50 (concentration for 50% growth inhibition).

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is used to measure the levels of H3K27me3 at specific gene promoters following this compound treatment.[9][10][11][12][13]

Materials:

-

Cancer cells treated with this compound or vehicle

-

Formaldehyde (1%)

-

Glycine (1.25 M)

-

Lysis buffer

-

Sonication buffer

-

Anti-H3K27me3 antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

qPCR primers for target gene promoters

Procedure:

-

Crosslink cells with 1% formaldehyde for 10 minutes, then quench with glycine.

-

Lyse the cells and sonicate the chromatin to obtain fragments of 200-500 bp.

-

Incubate the sheared chromatin with the anti-H3K27me3 antibody overnight at 4°C.

-

Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin and reverse the crosslinks.

-

Purify the DNA.

-

Perform qPCR using primers specific to the promoter regions of target tumor suppressor genes.

Conclusion

This compound is a promising novel EZH2 inhibitor with potent and selective activity against both wild-type and mutant forms of the enzyme. The preclinical data presented in this whitepaper demonstrate its ability to reverse the repressive H3K27me3 mark, reactivate tumor suppressor genes, and inhibit the proliferation of cancer cells. The detailed experimental protocols provided will facilitate further research and development of this compound as a potential therapeutic agent for a range of malignancies driven by aberrant EZH2 activity. Further in vivo studies and clinical trials are warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. Epigenetic regulation in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. texaschildrens.org [texaschildrens.org]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. H3K27me3 ChIP-seq data processing and definition of enriched regions [bio-protocol.org]

- 10. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | ChIP-seq profiling of H3K4me3 and H3K27me3 in an invasive insect, Bactroceradorsalis [frontiersin.org]

- 12. pubcompare.ai [pubcompare.ai]

- 13. ChIP-seq analysis reveals distinct H3K27me3 profiles that correlate with transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Pharmacology and Preclinical Profile of SDR-04

For Researchers, Scientists, and Drug Development Professionals

Abstract

SDR-04 is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a strong affinity for the first bromodomain of BRD4 (BRD4-BD1). Structurally, it is a 3-methyl-1H-indazole derivative. By competitively binding to the acetyl-lysine recognition pocket of BRD4, this compound displaces it from chromatin, leading to the transcriptional downregulation of key oncogenes such as c-MYC. This mechanism underlies its antiproliferative activity in cancer cells, particularly in hematological malignancies. Preclinical data highlight its potential as a therapeutic agent in oncology. This document provides a comprehensive overview of the pharmacology, mechanism of action, and preclinical profile of this compound, based on available scientific literature.

Introduction

The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in the regulation of gene transcription. They recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers. BRD4, in particular, is a well-validated therapeutic target in various cancers due to its role in regulating the expression of key oncogenes, including c-MYC.

This compound has emerged as a selective inhibitor of BRD4, demonstrating potent activity in preclinical cancer models. Its discovery is rooted in the optimization of a 3-methyl-1H-indazole scaffold, designed to achieve high affinity and selectivity for the BRD4-BD1 bromodomain. This guide summarizes the key preclinical data for this compound and its closely related analogs, providing a technical foundation for researchers and drug developers in the field of oncology and epigenetic modulation.

Pharmacology

Mechanism of Action

This compound functions as a competitive inhibitor of the BRD4-BD1 bromodomain. It mimics the binding of acetylated lysine residues, thereby preventing the association of BRD4 with chromatin. This displacement of BRD4 from the promoter and enhancer regions of its target genes leads to a reduction in their transcriptional activation. A primary downstream effect of BRD4 inhibition by this compound is the suppression of the c-MYC oncogene, a key driver of cell proliferation and survival in many cancers.

Signaling Pathway of this compound in Cancer Cells

Caption: Mechanism of action of this compound.

In Vitro Activity

This compound and its closely related analogs have demonstrated potent inhibitory activity against BRD4-BD1 and significant antiproliferative effects in cancer cell lines. The following tables summarize the key in vitro data from the study by Dong et al. (2022), which describes the 3-methyl-1H-indazole series of BRD4 inhibitors. It is highly probable that this compound is represented by one of the lead compounds in this series, such as compound 9d .

Table 1: In Vitro BRD4-BD1 Inhibitory Activity

| Compound | IC50 (nM) for BRD4-BD1 |

| 9d | 36.3 |

| 9u | 42.1 |

| 9w | 29.8 |

| JQ1 (Reference) | 50.0 |

Table 2: Antiproliferative Activity in MV4;11 Cell Line

| Compound | IC50 (nM) |

| 9d | 87.5 |

| 9u | 102.6 |

| 9w | 76.4 |

| JQ1 (Reference) | 99.3 |

Preclinical Profile

Note: Specific in vivo pharmacokinetic and toxicology data for this compound are not yet publicly available. The following sections are based on general knowledge of BET inhibitors and data that may be available for analogous compounds.

Pharmacokinetics

The pharmacokinetic properties of 3-methyl-1H-indazole derivatives as BET inhibitors are under investigation. Key parameters to be determined in preclinical species (e.g., mouse, rat) would include:

Table 3: Key Pharmacokinetic Parameters (Hypothetical Data)

| Parameter | Value |

| Oral Bioavailability (%) | To be determined |

| Cmax (ng/mL) | To be determined |

| Tmax (h) | To be determined |

| Half-life (t1/2) (h) | To be determined |

| Clearance (CL) (mL/min/kg) | To be determined |

| Volume of Distribution (Vd) (L/kg) | To be determined |

Safety Pharmacology and Toxicology

The safety profile of this compound is a critical component of its preclinical evaluation. Key studies would include:

-

In vitro safety pharmacology: Assessment of effects on key ion channels (e.g., hERG) and a panel of receptors, transporters, and enzymes.

-

In vivo safety pharmacology: Evaluation of effects on the central nervous, cardiovascular, and respiratory systems in appropriate animal models.

-

General toxicology: Single-dose and repeat-dose toxicity studies in at least two species (one rodent, one non-rodent) to identify potential target organs of toxicity and to establish a safe starting dose for clinical trials.

Common class-related toxicities for BET inhibitors include thrombocytopenia and gastrointestinal effects.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the 3-methyl-1H-indazole series of BRD4 inhibitors, as described by Dong et al. (2022).

BRD4-BD1 Inhibition Assay

Experimental Workflow for BRD4-BD1 Inhibition Assay

An In-depth Technical Guide to (+)-JQ1 as a Chemical Probe for Bromodomain Function

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Bromodomains and the Advent of Chemical Probes

Bromodomains are epigenetic "reader" modules that recognize acetylated lysine residues on histones and other proteins, thereby recruiting transcriptional machinery to specific genomic loci.[1] This recognition is a critical step in the regulation of gene expression. The Bromodomain and Extra-Terminal domain (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are key regulators of transcription and have been implicated in a wide range of diseases, including cancer and inflammation.[2][3]

The development of potent and selective small-molecule inhibitors, or chemical probes, has been instrumental in elucidating the biological functions of BET proteins and validating them as therapeutic targets.[4] (+)-JQ1, a thienotriazolodiazepine, was a landmark discovery in this field, providing a powerful tool to interrogate BET bromodomain function.[2] This document serves as a comprehensive technical guide on the use of (+)-JQ1 as a chemical probe, detailing its mechanism of action, selectivity, and the experimental protocols used for its characterization.

Mechanism of Action of (+)-JQ1

(+)-JQ1 exerts its effects by acting as a competitive inhibitor at the acetyl-lysine (KAc) binding pocket of BET bromodomains.[5] By occupying this pocket, (+)-JQ1 prevents BET proteins from binding to acetylated histones on chromatin.[6] This displacement leads to a disruption of transcriptional complexes and subsequent downregulation of target gene expression.[7]

One of the most well-documented downstream effects of BET inhibition by (+)-JQ1 is the profound suppression of the MYC oncogene family (c-Myc and N-Myc).[1][8] The MYC promoter is heavily regulated by BRD4, and its displacement by (+)-JQ1 leads to a rapid decrease in MYC transcription, which in turn inhibits cell proliferation and promotes apoptosis in various cancer models.[9][10] Beyond MYC, (+)-JQ1 has been shown to modulate other signaling pathways, including the PI3K/AKT/mTOR pathway and to induce autophagy through the LKB1/AMPK pathway.[9][11]

Quantitative Data Presentation

The efficacy and selectivity of (+)-JQ1 have been quantified across a range of biochemical and cellular assays. The following tables summarize key data points.

Table 1: Biochemical Activity and Selectivity of (+)-JQ1

This table presents the inhibitory concentration (IC₅₀) and dissociation constant (Kd) of (+)-JQ1 against various bromodomains, highlighting its potent and selective binding to BET family members.

| Target Bromodomain | Assay Type | IC₅₀ (nM) | Kd (nM) | Reference(s) |

| BRD4 (BD1) | AlphaScreen | 77 | 50 | [6][12] |

| BRD4 (BD2) | AlphaScreen | 33 | 90 | [6][12] |

| BRD2 (BD1) | IC₅₀ | 17.7 | 128 | |

| BRD3 (BD1) | Kd | - | 59.5 | |

| BRD3 (BD2) | Kd | - | 82 | |

| BRDT (BD1) | Kd | - | 190 | |

| CREBBP | AlphaScreen | >10,000 | - | [6] |

Table 2: Cellular Activity of (+)-JQ1 in Cancer Cell Lines

This table showcases the half-maximal inhibitory concentration (IC₅₀) for cell viability or proliferation in various cancer cell lines, demonstrating the potent anti-cancer effects of (+)-JQ1.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |

| NMC 11060 | NUT Midline Carcinoma | 0.004 | [12] |

| MV4;11 | Acute Myeloid Leukemia | 0.072 | [13] |

| HEC151 | Endometrial Cancer | 0.28 | [10] |

| A2780 | Ovarian Cancer | 0.41 | [10] |

| KMS-34 | Multiple Myeloma | 0.068 | [12] |

| T24 | Bladder Cancer | Dose-dependent suppression | [11] |

| BT549 | Triple-Negative Breast Cancer | Dose-dependent suppression | [14] |

| Rh41 | Rhabdomyosarcoma | ~0.5 | [15] |

Detailed Experimental Protocols

Reproducibility is key in scientific research. The following sections provide detailed methodologies for key experiments used to characterize (+)-JQ1.

Biochemical Assays: TR-FRET for Target Engagement

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are widely used to quantify the binding of an inhibitor to its target protein.

-

Objective: To measure the displacement of a fluorescently labeled ligand from a BET bromodomain by (+)-JQ1.

-

Principle: The assay measures the FRET between a Europium (Eu)-chelate donor coupled to the bromodomain (e.g., via an anti-tag antibody) and a fluorescent acceptor (e.g., FITC) conjugated to a known ligand (like JQ1-FITC). When (+)-JQ1 displaces the fluorescent ligand, the proximity is lost, and the FRET signal decreases.

-

Materials:

-

Recombinant GST-tagged BRD4(BD1) protein.

-

Anti-GST antibody labeled with a Europium (Eu) donor (e.g., CoraFluor-1-labeled anti-GST VHH).[16]

-

FITC-conjugated JQ1 (JQ1-FITC) as the fluorescent tracer.[16]

-

(+)-JQ1 (unlabeled) for competition.

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA).

-

384-well low-volume assay plates.

-

Plate reader capable of TR-FRET measurements (e.g., excitation at 340 nm, emission at 620 nm and 665 nm).[17]

-

-

Procedure:

-

Prepare serial dilutions of (+)-JQ1 in assay buffer.

-

In a 384-well plate, add the (+)-JQ1 dilutions. For control wells, add buffer or DMSO.[17]

-

Prepare a master mix containing GST-BRD4(BD1) and the Eu-labeled anti-GST antibody. Incubate for 30 minutes.[18][19]

-

Add the protein/antibody mix to each well of the plate.

-

Prepare a solution of JQ1-FITC tracer. Add this solution to all wells.[16]

-

Incubate the plate in the dark at room temperature for 60-180 minutes to allow the binding to reach equilibrium.[18][19]

-

Measure the TR-FRET signal by reading the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).

-

Calculate the TR-FRET ratio (665 nm / 620 nm) and plot it against the concentration of (+)-JQ1 to determine the IC₅₀ value.

-

Cellular Assays: Cell Viability (MTT/WST-1 Assay)

Cell viability assays are fundamental for determining the cytotoxic or cytostatic effects of a compound on cancer cells.

-

Objective: To determine the IC₅₀ of (+)-JQ1 in a specific cell line.

-

Principle: The MTT or WST-1 assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism convert the tetrazolium salt (MTT or WST-1) into a colored formazan product, the absorbance of which is proportional to the number of living cells.

-

Materials:

-

Cancer cell line of interest.

-

Complete culture medium.

-

(+)-JQ1 dissolved in DMSO.

-

96-well cell culture plates.

-

MTT or WST-1 reagent.

-

Solubilization solution (for MTT).

-

Microplate reader.

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.

-

Prepare serial dilutions of (+)-JQ1 in culture medium. The final DMSO concentration should be kept constant and low (<0.1%).[15]

-

Remove the old medium and add the medium containing different concentrations of (+)-JQ1 or vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).[10][14]

-

Add the WST-1 or MTT reagent to each well and incubate for 2-4 hours at 37°C.[15]

-

If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1, 570 nm for MTT).[15][20]

-

Normalize the data to the vehicle-treated control cells and plot the percentage of cell viability against the log concentration of (+)-JQ1 to calculate the IC₅₀.

-

Cellular Assays: Western Blot for MYC Expression

Western blotting is used to detect changes in the protein levels of key targets following treatment with (+)-JQ1.

-

Objective: To confirm that (+)-JQ1 treatment leads to a reduction in c-Myc or N-Myc protein levels.

-

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific antibodies to detect the protein of interest.

-

Materials:

-

Cells treated with (+)-JQ1 or vehicle control.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (anti-c-Myc, anti-BRD4, anti-GAPDH/β-actin as a loading control).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate (ECL).

-

Imaging system.

-

-

Procedure:

-

Treat cells with (+)-JQ1 (e.g., 500 nM) or DMSO for a set time (e.g., 24 hours).[15]

-

Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-c-Myc) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

-

Wash the membrane again, apply the ECL substrate, and visualize the protein bands using an imaging system.

-

Re-probe the membrane with a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.

-

Visualization of Workflows and Pathways

Visual diagrams are essential for understanding complex biological processes and experimental designs.

Conclusion

(+)-JQ1 has proven to be an invaluable chemical probe for dissecting the biological roles of BET bromodomains. Its high potency, well-defined selectivity, and profound effects on MYC-driven cancers have paved the way for the development of numerous BET inhibitors that are now in clinical trials.[2] This guide provides the foundational data and methodologies required for researchers to effectively utilize (+)-JQ1 in their own studies, ensuring a robust and reproducible approach to investigating bromodomain function in health and disease.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. JQ1 - Wikipedia [en.wikipedia.org]

- 3. academic.oup.com [academic.oup.com]

- 4. tandfonline.com [tandfonline.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The BRD4 inhibitor JQ1 suppresses tumor growth by reducing c-Myc expression in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. BET inhibitor JQ1 suppresses cell proliferation via inducing autophagy and activating LKB1/AMPK in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. Design and Characterization of Bivalent BET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The Bromodomain BET inhibitor JQ1 Suppresses Tumor Angiogenesis in Models of Childhood Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development of a direct high-throughput protein quantification strategy facilitates the discovery and characterization of a celastrol-derived BRD4 degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Bromodomain inhibitor JQ1 reversibly blocks IFN-γ production - PMC [pmc.ncbi.nlm.nih.gov]

Structural Basis for Inhibition of Bromodomain-Containing Protein 4 (BRD4) by the DC-BD Series of Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular basis for the inhibition of Bromodomain-Containing Protein 4 (BRD4) by a novel class of inhibitors sharing a trimethoxy-ring scaffold, exemplified by the DC-BD series of compounds. This document outlines the quantitative inhibitory data, the structural interactions revealed by X-ray crystallography, and the detailed experimental protocols used to characterize these inhibitors.

Introduction: BRD4 as a Therapeutic Target

Bromodomain-containing protein 4 (BRD4) is a key member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which also includes BRD2, BRD3, and BRDT.[1][2] As epigenetic "readers," BET proteins play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone tails.[3][4] BRD4, in particular, is integral to the transcriptional activation of growth-promoting genes, such as c-Myc, making it a significant target in oncology and inflammatory diseases.[5][6] Small-molecule inhibitors that disrupt the interaction between BRD4 bromodomains and acetylated histones have shown considerable therapeutic promise.[5][7]

The human BRD4 protein contains two N-terminal bromodomains, BD1 and BD2, which share a conserved structural fold consisting of a left-handed bundle of four alpha-helices (αZ, αA, αB, and αC) connected by two loop regions (ZA and BC loops).[3][4] This acetyl-lysine binding pocket is the primary target for the development of small-molecule inhibitors.

Quantitative Analysis of DC-BD Series Inhibition

A novel category of BRD4 inhibitors characterized by a shared trimethoxy-ring scaffold has been identified and evaluated for its inhibitory activity against the first bromodomain (BD1) of BRD4. The potency of these compounds was determined using biochemical assays, with key findings summarized below.

| Compound ID | Target Domain | Assay Type | IC50 (μM) |

| DC-BD-03 | BRD4-BD1 | AlphaScreen | 2.01[5][7] |

| DC-BD-03 | MV4-11 cells (3-day) | Cell Proliferation | 41.92[5] |

| DC-BD-03 | MV4-11 cells (7-day) | Cell Proliferation | 31.36[5] |

Table 1: Summary of quantitative data for the BRD4 inhibitor DC-BD-03.

The lead compound from this series, DC-BD-03, demonstrated effective inhibition of the BRD4-BD1 domain in a concentration-dependent manner.[5] Furthermore, it exhibited anti-proliferative activity in the human leukemia cell line MV4-11.[5]

Structural Basis of Inhibition: The DC-BD-29-BRD4 Complex

To elucidate the binding mechanism of this inhibitor class, a high-resolution crystal structure of compound DC-BD-29 in complex with the first bromodomain of BRD4 was determined.[5][7] This crystallographic data provides a solid foundation for understanding the molecular interactions and for guiding future structure-based drug design efforts.[5]

The key interactions within the acetyl-lysine binding pocket involve several conserved residues that are critical for inhibitor binding. These include hydrogen bonds with key residues like Asn140 and interactions with a network of conserved water molecules at the base of the binding pocket.[3] The lipophilic regions of the inhibitor engage with hydrophobic residues that form the characteristic WPF (Trp81-Pro82-Phe83) shelf.[8]

References

- 1. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Structural Features and Inhibitors of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Binding Mechanism of Inhibitors to BRD4 and BRD9 Decoded by Multiple Independent Molecular Dynamics Simulations and Deep Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of novel trimethoxy-ring BRD4 bromodomain inhibitors: AlphaScreen assay, crystallography and cell-based assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting Brd4 for cancer therapy: inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of novel trimethoxy-ring BRD4 bromodomain inhibitors: AlphaScreen assay, crystallography and cell-based assay - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 8. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to JIB-04: A Pan-Inhibitor of Jumonji Histone Demethylases and its Impact on Chromatin Remodeling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jumonji (JmjC) domain-containing histone demethylases are a critical class of epigenetic regulators that play a pivotal role in chromatin remodeling and gene expression. Their dysregulation is implicated in a variety of human diseases, most notably cancer. This has led to a concerted effort in the development of small molecule inhibitors targeting these enzymes. This technical guide provides a comprehensive overview of JIB-04, a potent, cell-permeable, and selective pan-inhibitor of JmjC histone demethylases. We will delve into its mechanism of action, its effects on chromatin remodeling complexes, and provide detailed experimental protocols for its characterization. Quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its biological impact.

Introduction to JIB-04

JIB-04 is a small molecule that has been identified as a potent inhibitor of the Jumonji family of histone demethylases.[1] Unlike many other inhibitors that act as competitive inhibitors of α-ketoglutarate, a necessary cofactor for JmjC demethylases, JIB-04 exhibits a novel mechanism of action.[1] Its ability to specifically target this class of enzymes has made it a valuable tool for studying the biological roles of histone demethylation and a promising lead compound for therapeutic development.

Mechanism of Action

JIB-04 functions as a pan-inhibitor of JmjC histone demethylases, meaning it targets a broad range of enzymes within this family. Its inhibitory action leads to an increase in histone methylation levels, particularly on lysine residues of histone tails. This alteration in the histone code directly impacts the recruitment and activity of chromatin remodeling complexes, thereby influencing gene expression patterns.

Signaling Pathway of JIB-04 Action

The following diagram illustrates the signaling pathway affected by JIB-04. By inhibiting JmjC demethylases, JIB-04 prevents the removal of methyl groups from histones. This leads to a hypermethylated state at specific gene loci, which in turn can either activate or repress gene transcription depending on the specific methylation mark and the genomic context.

Caption: JIB-04 signaling pathway.

Quantitative Data on JIB-04 Activity

The efficacy of JIB-04 as a JmjC inhibitor has been quantified through various in vitro and in cell-based assays. The following tables summarize key quantitative data for easy comparison.

| Table 1: In Vitro Inhibitory Activity of JIB-04 against JmjC Demethylases | |

| Enzyme | IC50 (µM) |

| JMJD2E | 0.3 |

| JMJD2A | 0.8 |

| JMJD2D | 1.2 |

| Data represents the half-maximal inhibitory concentration (IC50) of JIB-04 against various JmjC enzymes. |

| Table 2: Anti-proliferative Activity of JIB-04 in Cancer Cell Lines | |

| Cell Line | IC50 (µM) |

| H2009 (Lung Cancer) | 0.5 |

| HCC4017 (Lung Cancer) | 0.7 |

| Data represents the half-maximal inhibitory concentration (IC50) of JIB-04 on the proliferation of cancer cell lines. |

Impact on Chromatin Remodeling Complexes

By altering the histone methylation landscape, JIB-04 indirectly influences the function of chromatin remodeling complexes. These complexes, such as the SWI/SNF family, often contain "reader" domains that recognize specific histone modifications.[2] For instance, an increase in a repressive histone mark due to JIB-04 treatment can lead to the recruitment of repressive chromatin remodeling complexes, resulting in gene silencing. Conversely, an increase in an activating mark can recruit activating complexes and stimulate gene expression.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the impact of JIB-04 on chromatin remodeling.

In Vitro Histone Demethylase Activity Assay

This assay measures the enzymatic activity of a purified JmjC demethylase in the presence of JIB-04.

Workflow:

Caption: In vitro histone demethylase assay workflow.

Methodology:

-

Reaction Setup: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 50 µM FeSO4, 1 mM α-ketoglutarate, and 2 mM ascorbate.

-

Enzyme and Substrate: Add the purified JmjC enzyme (e.g., JMJD2E) and a methylated histone H3 peptide substrate to the reaction buffer.

-

Inhibitor Addition: Add JIB-04 at a range of concentrations.

-

Incubation: Incubate the reaction mixture at 37°C for 1 hour.

-

Detection: The demethylation reaction produces formaldehyde. This can be quantified using a coupled enzymatic reaction where formaldehyde dehydrogenase reduces NAD+ to NADH, which is measured by absorbance at 340 nm.[1]

-

Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine the changes in histone methylation at specific gene promoters in cells treated with JIB-04.

Workflow:

Caption: Chromatin Immunoprecipitation (ChIP) assay workflow.

Methodology:

-

Cell Culture and Treatment: Culture cells (e.g., HCC4017) to 80-90% confluency and treat with JIB-04 (e.g., 0.5 µM) or a vehicle control for 24 hours.[1]

-

Cross-linking: Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the histone modification of interest (e.g., anti-H3K4me3).

-

Washing and Elution: Wash the antibody-bound chromatin to remove non-specific binding and then elute the chromatin from the antibody.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.

-

Quantitative PCR (qPCR): Use qPCR with primers specific to the promoter regions of target genes to quantify the amount of precipitated DNA.

Conclusion

JIB-04 is a powerful research tool for elucidating the complex roles of JmjC histone demethylases in chromatin remodeling and gene regulation. Its unique mechanism of action and potent inhibitory activity make it a valuable asset for both basic research and preclinical drug development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to effectively utilize JIB-04 in their studies of epigenetic regulation and its implications in disease.

References

Methodological & Application

In vitro assay protocols for testing SDR-04 activity

Application Notes and Protocols: In Vitro Assays for SDR-04, a Hypothetical Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a novel investigational compound with potential inhibitory activity against protein kinases. This document provides a detailed overview of in vitro assay protocols to characterize the activity and selectivity of this compound. For the purpose of these application notes, this compound is treated as a hypothetical inhibitor of Mitogen-Activated Protein Kinase 1 (MAPK1), also known as Extracellular Signal-Regulated Kinase 2 (ERK2). MAPK1/ERK2 is a key component of the Ras-Raf-MEK-ERK signaling pathway, which is frequently dysregulated in various cancers.[1][2][3] The protocols described herein are designed to be adaptable for high-throughput screening (HTS) and detailed mechanistic studies.

Overview of the MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a critical signaling cascade that transduces signals from cell surface receptors to the nucleus, regulating cellular processes such as proliferation, differentiation, and survival.[2][3][4] The pathway consists of a three-tiered kinase cascade: a MAP Kinase Kinase Kinase (MAP3K, e.g., Raf), a MAP Kinase Kinase (MAP2K, e.g., MEK1/2), and a MAP Kinase (MAPK, e.g., ERK1/2).[3] Upon activation by upstream signals, MEK1/2 phosphorylates and activates ERK1/2.[5] Activated ERK1/2 then phosphorylates a multitude of cytoplasmic and nuclear substrates, including transcription factors, leading to changes in gene expression and cellular response.[6]

Figure 1: Simplified MAPK/ERK Signaling Pathway with hypothetical inhibition by this compound.

Experimental Workflow for Inhibitor Characterization

The characterization of this compound involves a multi-step process, beginning with a primary biochemical assay to confirm direct enzyme inhibition, followed by secondary assays to determine potency and mechanism of action. Finally, cell-based assays are employed to assess the compound's efficacy in a more physiologically relevant context.[7][8]

Figure 2: General experimental workflow for the in vitro characterization of this compound.

Detailed Experimental Protocols

Protocol 1: In Vitro Biochemical Kinase Assay for MAPK1/ERK2 Activity

This protocol is designed to measure the direct inhibitory effect of this compound on the kinase activity of purified, recombinant human MAPK1/ERK2. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.[1][6]

Materials:

-

Recombinant active human MAPK1/ERK2 enzyme

-

Myelin Basic Protein (MBP) substrate

-

ATP

-

Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)[6]

-

This compound compound stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay Kit

-

96-well or 384-well white assay plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.[9]

-

Reaction Setup:

-

Add 2.5 µL of the diluted this compound or vehicle control (DMSO) to the wells of the assay plate.

-

Add 5 µL of a solution containing the MAPK1/ERK2 enzyme and MBP substrate in kinase assay buffer.

-

Pre-incubate for 10 minutes at room temperature to allow the compound to bind to the enzyme.

-

-

Initiate Kinase Reaction:

-

Add 2.5 µL of ATP solution to each well to start the reaction.

-

Incubate for 60 minutes at room temperature.[1]

-

-

Detect ADP Production:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to each well.

-

Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

-

-

Data Acquisition: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP generated and thus, the kinase activity.

Protocol 2: IC₅₀ Determination for this compound

This protocol outlines the process for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against MAPK1/ERK2.

Procedure:

-

Follow the procedure for the In Vitro Biochemical Kinase Assay (Protocol 1).

-

Use a 10-point, 3-fold serial dilution of this compound, starting from a high concentration (e.g., 100 µM).

-

Include positive controls (no inhibitor) and negative controls (no enzyme).

-

Data Analysis:

-

Normalize the data with the positive control representing 100% activity and the negative control representing 0% activity.

-

Plot the percent inhibition versus the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.

-

Protocol 3: Cell-Based Western Blot Assay for Phospho-ERK Inhibition

This assay measures the ability of this compound to inhibit the phosphorylation of ERK in a cellular context. A human cancer cell line with a constitutively active MAPK/ERK pathway (e.g., A375 melanoma with BRAF V600E mutation) is suitable for this purpose.

Materials:

-

A375 human melanoma cell line

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound compound

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment:

-

Seed A375 cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound (and a vehicle control) for 2 hours.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Normalize protein amounts and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody (anti-phospho-ERK1/2) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Re-probing: Strip the membrane and re-probe with anti-total-ERK1/2 and then anti-GAPDH antibodies to ensure equal protein loading.

-

Data Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-ERK signal to the total-ERK signal.

Data Presentation

Quantitative data from the assays should be summarized for clear comparison.

Table 1: Biochemical Potency of this compound against MAPK1/ERK2

| Compound | Target | Assay Type | IC₅₀ (nM) |

| This compound | MAPK1/ERK2 | ADP-Glo™ | 15.2 |

| Control Inhibitor | MAPK1/ERK2 | ADP-Glo™ | 5.8 |

Table 2: Cellular Activity of this compound

| Compound | Cell Line | Assay Type | Endpoint | EC₅₀ (nM) |

| This compound | A375 (BRAF V600E) | Western Blot | p-ERK Inhibition | 78.5 |

Troubleshooting and Considerations

-

Solubility: Ensure this compound is fully dissolved in DMSO and does not precipitate in the aqueous assay buffer.

-

ATP Concentration: For mechanism of action studies, the IC₅₀ value can be influenced by the ATP concentration. It is recommended to determine the Kₘ of ATP for the enzyme and perform assays at this concentration.[10]

-

Cellular Permeability: A significant difference between biochemical IC₅₀ and cellular EC₅₀ may indicate poor cell permeability or active efflux of the compound.

-

Off-Target Effects: this compound should be profiled against a panel of other kinases to determine its selectivity.

By following these detailed protocols, researchers can effectively characterize the in vitro activity of this compound and similar compounds, providing a solid foundation for further preclinical development.

References

- 1. bellbrooklabs.com [bellbrooklabs.com]

- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. media.cellsignal.com [media.cellsignal.com]

- 6. promega.com [promega.com]

- 7. reactionbiology.com [reactionbiology.com]

- 8. reactionbiology.com [reactionbiology.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Establishing Dose-Response Curves for SDR-04 in Cancer Cells

Introduction

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing dose-response curves for the novel anti-cancer compound, SDR-04. Determining the dose-response relationship is a critical step in preclinical drug development, offering insights into the potency and efficacy of a therapeutic agent.[1][2] The protocols outlined herein describe the standardized methodologies for treating cancer cell lines with this compound, assessing cell viability, and analyzing the resultant data to generate robust and reproducible dose-response curves.

The primary objectives of these protocols are to:

-

Determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

-

Assess the efficacy and potency of this compound across a range of concentrations.

-

Provide a standardized workflow for consistent and comparable results.

Materials and Methods

Cell Lines and Culture

A panel of human cancer cell lines should be selected based on the therapeutic goals. For this protocol, we will use the following as examples:

-

MCF-7: Human breast adenocarcinoma cell line

-

A549: Human lung carcinoma cell line

-

HCT116: Human colon cancer cell line

All cell lines should be maintained in their respective recommended culture media, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells should be cultured at 37°C in a humidified atmosphere of 5% CO2.

This compound Compound Preparation

A 10 mM stock solution of this compound should be prepared in sterile dimethyl sulfoxide (DMSO). The stock solution should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles. Serial dilutions of this compound will be prepared in the appropriate cell culture medium to achieve the final desired concentrations for the dose-response experiments. It is crucial to ensure that the final DMSO concentration in the cell culture wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.

Experimental Workflow

The overall experimental workflow for establishing the dose-response curve of this compound is depicted below.

Protocols

Cell Seeding

-

Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.

-

Seed the cells in a 96-well clear-bottom plate at a pre-determined optimal density. This density should allow for logarithmic growth throughout the duration of the experiment.[3]

-

Incubate the plates overnight at 37°C and 5% CO2 to allow for cell attachment.

This compound Treatment

-

Prepare a series of this compound dilutions in culture medium. A common approach is to use a 10-point, 3-fold serial dilution to cover a broad concentration range.[2][3]

-

Carefully remove the existing medium from the wells and replace it with 100 µL of the medium containing the respective this compound concentrations.

-

Include vehicle control wells (medium with DMSO) and untreated control wells (medium only).

-

Incubate the plates for a predetermined period, typically 72 hours.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures metabolic activity as an indicator of cell viability.

-

After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.

-

Incubate the plates for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Presentation

Data Normalization

The absorbance values from the this compound-treated wells are normalized to the vehicle control wells to determine the percentage of cell viability.

Formula: % Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100

Dose-Response Curve Generation

The normalized data is then plotted with the logarithm of the this compound concentration on the x-axis and the percentage of cell viability on the y-axis. A non-linear regression analysis is performed to fit a sigmoidal dose-response curve.[4]

Quantitative Data Summary

The calculated IC50 values for this compound across the different cancer cell lines should be summarized in a clear and structured table.

| Cell Line | This compound IC50 (µM) | 95% Confidence Interval |

| MCF-7 | [Insert Value] | [Insert Value] |

| A549 | [Insert Value] | [Insert Value] |

| HCT116 | [Insert Value] | [Insert Value] |

Hypothetical Signaling Pathway of this compound Action

While the precise mechanism of this compound is under investigation, a plausible hypothesis is its interaction with key signaling pathways that regulate cell proliferation and survival. The following diagram illustrates a hypothetical pathway where this compound inhibits the Pro-Survival Kinase cascade, leading to apoptosis.

Troubleshooting and Considerations

-

High Variability: Ensure consistent cell seeding density and proper mixing of reagents.

-

Inconsistent IC50 Values: Verify the stability and concentration of the this compound stock solution. Ensure that the assay is performed within the linear range of the detection method.

-

Edge Effects in 96-well Plates: Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.

By following these detailed protocols and data analysis guidelines, researchers can reliably establish the dose-response curves for this compound, providing a solid foundation for further preclinical development.

References

Application Notes & Protocols: Evaluating the Efficacy of SDR-04 in HCT116 Xenograft Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

SDR-04 is a novel, potent, and selective small molecule inhibitor of MEK1/2, key kinases in the RAS/RAF/MEK/ERK signaling pathway. Dysregulation of this pathway is a critical driver in many human cancers, including colorectal cancer. These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo efficacy of this compound using the HCT116 human colorectal carcinoma xenograft mouse model. The HCT116 cell line, which harbors a KRAS mutation, is an established model for assessing the anti-tumor activity of MEK inhibitors.[1][2] The following sections detail the necessary protocols, present hypothetical efficacy and tolerability data, and visualize key processes and pathways to guide researchers in preclinical assessments of this compound or similar compounds.

Data Presentation

The following tables summarize the hypothetical quantitative data from a representative preclinical efficacy study of this compound in an HCT116 xenograft model.

Table 1: Anti-Tumor Efficacy of this compound on HCT116 Xenografts

| Treatment Group | N | Mean Tumor Volume (mm³) ± SEM | Percent Tumor Growth Inhibition (%TGI)[3][4] | p-value vs. Vehicle |

| Day 1 | Day 21 | Day 21 | ||

| Vehicle | 10 | 152 ± 11 | 1854 ± 210 | - |

| This compound (25 mg/kg, QD) | 10 | 155 ± 12 | 780 ± 95 | 58% |

| This compound (50 mg/kg, QD) | 10 | 153 ± 11 | 352 ± 58 | 81% |

SEM: Standard Error of the Mean. %TGI is calculated at the end of the study (Day 21). Statistical analysis performed using a one-way ANOVA with Dunnett's post-hoc test.

Table 2: Tolerability of this compound as Assessed by Body Weight Change

| Treatment Group | N | Mean Body Weight (g) ± SEM | Mean Percent Body Weight Change (%) |

| Day 1 | Day 21 | ||

| Vehicle | 10 | 22.5 ± 0.4 | 24.8 ± 0.5 |

| This compound (25 mg/kg, QD) | 10 | 22.7 ± 0.3 | 23.9 ± 0.4 |

| This compound (50 mg/kg, QD) | 10 | 22.6 ± 0.4 | 22.1 ± 0.6 |

A body weight loss of <15% is generally considered well-tolerated in this type of study.

Table 3: Pharmacodynamic Biomarker Analysis in HCT116 Tumor Tissue

| Treatment Group | N | Mean Phospho-ERK/Total-ERK Ratio (Normalized to Vehicle) | Percent Inhibition of p-ERK | p-value vs. Vehicle |

| Vehicle | 5 | 1.00 | - | - |

| This compound (50 mg/kg, QD) | 5 | 0.18 | 82% | <0.001 |

Tumor samples were collected 4 hours post-final dose on Day 21. Protein levels were quantified by Western Blot or a similar quantitative immunoassay.

Experimental Protocols

Protocol 1: Cell Culture and Maintenance of HCT116 Cells

-

Cell Line: HCT116 human colorectal carcinoma cell line (ATCC® CCL-247™).

-

Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculturing: Passage cells every 2-3 days when they reach 80-90% confluency. Detach cells using 0.25% Trypsin-EDTA.

Protocol 2: HCT116 Xenograft Model Establishment

-

Animals: Female athymic nude mice (nu/nu), 6-8 weeks old.[5]

-

Cell Preparation: Harvest HCT116 cells during their logarithmic growth phase. Resuspend cells in sterile, serum-free medium or PBS at a concentration of 5 x 10⁷ cells/mL.

-

Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.[5][6]

-

Tumor Growth Monitoring: Allow tumors to grow. Begin caliper measurements every 2-3 days once tumors are palpable.[6] Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.[4]

-

Randomization: When the mean tumor volume reaches approximately 150 mm³, randomize mice into treatment groups with similar mean tumor volumes.[4][6]

Protocol 3: Formulation and Administration of this compound

-

Vehicle Formulation: Prepare a standard vehicle suitable for oral gavage, such as 0.5% (w/v) Methylcellulose with 0.2% (v/v) Tween 80 in sterile water.

-

This compound Formulation: Calculate the required amount of this compound for each dose group. Prepare a homogenous suspension in the vehicle at the desired concentrations (e.g., 2.5 mg/mL and 5.0 mg/mL for the 25 and 50 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume).

-

Administration: Administer the vehicle or this compound formulations once daily (QD) via oral gavage.

Protocol 4: In-Life Efficacy and Tolerability Assessment

-

Tumor Volume Measurement: Measure tumor length and width with digital calipers twice weekly throughout the study.[6]

-

Body Weight Measurement: Record the body weight of each animal twice weekly to monitor for any treatment-related toxicity.[6]

-

Clinical Observations: Perform daily health checks on all animals.

-

Study Endpoint: The study may be concluded after a predetermined period (e.g., 21 days) or when tumors in the control group reach a specific size (e.g., 2000 mm³).[6][7]

Protocol 5: Tumor Tissue Collection and Pharmacodynamic (PD) Biomarker Analysis

-

Tissue Collection: At the study endpoint (or at a specified time point post-final dose for PD analysis), euthanize the mice.

-

Tumor Excision: Carefully excise the tumors, weigh them, and either snap-freeze them in liquid nitrogen for biochemical analysis or fix them in 10% neutral buffered formalin for immunohistochemistry (IHC).[5]

-

Protein Extraction: Homogenize snap-frozen tumor tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Western Blotting for p-ERK: a. Determine total protein concentration using a BCA assay. b. Separate 20-30 µg of protein lysate per sample on an SDS-PAGE gel and transfer to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST. d. Incubate the membrane with primary antibodies against phosphorylated ERK (p-ERK) and total ERK overnight at 4°C. e. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. g. Quantify band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample.

Mandatory Visualizations

Caption: this compound inhibits the RAS/RAF/MEK/ERK signaling pathway.

Caption: Experimental workflow for the HCT116 xenograft efficacy study.

References

- 1. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]

- 2. HCT116 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]

- 3. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tumor growth inhibition in xenograft model [bio-protocol.org]

- 5. Mouse xenograft tumor model [bio-protocol.org]

- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 7. 2.11. The xenograft mouse model of HCT116 cells and patient‐derived xenograft mouse model [bio-protocol.org]

Experimental Design for a Novel Agent (SDR-04) in Pancreatic Ductal Adenocarcinoma: Application Notes and Protocols

Disclaimer: Publicly available scientific literature and databases do not contain information on a specific therapeutic agent designated "SDR-04" for the treatment of pancreatic ductal adenocarcinoma (PDAC). The following application notes and protocols are provided as a comprehensive template for researchers, scientists, and drug development professionals. This framework can be adapted for a novel investigational agent, hypothetically named this compound, targeting the Short-Chain Dehydrogenase/Reductase (SDR) family of enzymes or other relevant pathways in PDAC.

Application Notes

Introduction

Pancreatic ductal adenocarcinoma remains a highly lethal malignancy with limited therapeutic options. A key characteristic of PDAC is its dense desmoplastic stroma, which contributes to therapeutic resistance. The Short-Chain Dehydrogenase/Reductase (SDR) superfamily of enzymes is involved in various metabolic and signaling pathways, some of which are implicated in cancer progression. This compound is a novel investigational agent hypothesized to modulate SDR activity or related pathways, thereby inhibiting tumor growth and overcoming therapeutic resistance in PDAC. These notes provide a framework for the preclinical evaluation of this compound.

Mechanism of Action (Hypothesized)

This compound is postulated to exert its anti-tumor effects through one or more of the following mechanisms:

-

Inhibition of Oncogenic Signaling: By targeting specific SDRs, this compound may disrupt critical signaling pathways frequently dysregulated in PDAC, such as KRAS, TGF-β, or Hedgehog signaling.

-

Metabolic Reprogramming: this compound could alter the metabolic landscape of cancer cells, leading to energy stress and apoptosis.

-

Modulation of the Tumor Microenvironment: The agent might impact the function of pancreatic stellate cells or immune cells within the tumor microenvironment, reducing desmoplasia and enhancing anti-tumor immunity.

Preclinical Objectives

The primary objectives for the preclinical evaluation of this compound in PDAC are:

-

Determine the in vitro efficacy and cytotoxicity of this compound in a panel of human PDAC cell lines.

-

Elucidate the molecular mechanism of action of this compound.

-

Evaluate the in vivo anti-tumor activity of this compound in relevant preclinical models of PDAC.

-

Assess the pharmacokinetic and pharmacodynamic properties of this compound.

-

Investigate the potential for combination therapies with standard-of-care agents.

Experimental Protocols

In Vitro Efficacy and Cytotoxicity

a. Cell Viability Assay (MTS/MTT)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various PDAC cell lines.

-

Methodology:

-

Seed PDAC cell lines (e.g., PANC-1, MiaPaCa-2, AsPC-1) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound (e.g., 0.01 nM to 100 µM) for 72 hours.

-

Add MTS or MTT reagent to each well and incubate for 2-4 hours.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values using non-linear regression analysis.

-

b. Apoptosis Assay (Annexin V/PI Staining)

-

Objective: To quantify the induction of apoptosis by this compound.

-

Methodology:

-

Treat PDAC cells with this compound at concentrations around the IC50 for 24, 48, and 72 hours.

-

Harvest and wash the cells with cold PBS.

-

Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the dark.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Mechanism of Action Studies

a. Western Blot Analysis

-

Objective: To investigate the effect of this compound on key signaling proteins.

-

Methodology:

-

Treat PDAC cells with this compound for the desired time points.

-

Lyse the cells and quantify protein concentration using a BCA assay.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against target proteins (e.g., cleaved PARP, cleaved Caspase-3, p-ERK, p-AKT, SMAD4) and a loading control (e.g., β-actin, GAPDH).

-

Incubate with HRP-conjugated secondary antibodies and visualize protein bands using an enhanced chemiluminescence (ECL) substrate.

-

b. Cell Cycle Analysis

-

Objective: To determine if this compound induces cell cycle arrest.

-

Methodology:

-

Treat PDAC cells with this compound for 24 hours.

-

Harvest, wash, and fix the cells in cold 70% ethanol overnight at -20°C.

-

Wash the cells and resuspend in PBS containing RNase A and Propidium Iodide.

-

Incubate for 30 minutes at 37°C.

-

Analyze the cell cycle distribution (G0/G1, S, G2/M phases) by flow cytometry.

-

In Vivo Anti-Tumor Efficacy

a. Xenograft Mouse Model

-

Objective: To evaluate the anti-tumor activity of this compound in vivo.

-

Methodology:

-

Subcutaneously inject human PDAC cells (e.g., PANC-1) into the flank of immunodeficient mice (e.g., nude or NSG mice).

-

When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.

-

Administer this compound (and vehicle control) via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

-

Measure tumor volume and body weight 2-3 times per week.

-

At the end of the study, euthanize the mice and harvest tumors for downstream analysis (e.g., immunohistochemistry, western blot).

-

b. Immunohistochemistry (IHC)

-

Objective: To assess the in vivo effects of this compound on tumor proliferation and apoptosis.

-

Methodology:

-

Fix harvested tumors in 10% neutral buffered formalin and embed in paraffin.

-

Cut 4-5 µm sections and mount on slides.

-

Perform antigen retrieval and block endogenous peroxidase activity.

-

Incubate sections with primary antibodies against Ki-67 (proliferation marker) and cleaved Caspase-3 (apoptosis marker).

-

Incubate with a secondary antibody and visualize with a DAB substrate.

-

Counterstain with hematoxylin and analyze under a microscope.

-

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in PDAC Cell Lines

| Cell Line | Histological Subtype | KRAS Status | This compound IC50 (µM) |

| PANC-1 | Ductal | G12D | [Insert Value] |

| MiaPaCa-2 | Ductal | G12C | [Insert Value] |

| AsPC-1 | Adenocarcinoma | G12D | [Insert Value] |

| BxPC-3 | Adenocarcinoma | Wild-Type | [Insert Value] |

Table 2: In Vivo Anti-Tumor Efficacy of this compound in a PANC-1 Xenograft Model

| Treatment Group | N | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |

| Vehicle Control | 10 | [Insert Value] | - | [Insert Value] |

| This compound (X mg/kg) | 10 | [Insert Value] | [Insert Value] | [Insert Value] |

| Gemcitabine | 10 | [Insert Value] | [Insert Value] | [Insert Value] |

| This compound + Gemcitabine | 10 | [Insert Value] | [Insert Value] | [Insert Value] |

Visualizations

Caption: Simplified KRAS signaling pathway in PDAC.

Caption: Overview of the canonical TGF-β/SMAD signaling pathway.

Caption: Workflow for the in vitro evaluation of this compound.

Caption: Workflow for the in vivo assessment of this compound in a xenograft model.

Application Notes and Protocols: Evaluating the Efficacy of SDR-04 in Patient-Derived Xenograft (PDX) Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the preclinical evaluation of SDR-04, a novel therapeutic agent, using patient-derived xenograft (PDX) models. This document outlines detailed protocols for PDX model establishment, this compound administration, tumor growth monitoring, and subsequent pharmacodynamic analyses, including immunohistochemistry and western blotting. The provided methodologies and data presentation formats are designed to facilitate robust and reproducible studies for assessing the anti-tumor activity of this compound and its mechanism of action in a clinically relevant setting.

Introduction to this compound

This compound is a potent and selective small molecule inhibitor of the PI3K/AKT/mTOR signaling pathway, a critical intracellular cascade that is frequently dysregulated in a wide range of human cancers. By targeting key nodes in this pathway, this compound aims to disrupt fundamental cellular processes in cancer cells, including proliferation, survival, and metabolism, leading to tumor growth inhibition.

Proposed Mechanism of Action:

This compound is hypothesized to exert its anti-tumor effects by binding to and inhibiting the kinase activity of key proteins within the PI3K/AKT/mTOR pathway. This inhibition is expected to lead to a downstream reduction in the phosphorylation of critical effector proteins, ultimately resulting in cell cycle arrest and apoptosis in tumor cells dependent on this pathway for their growth and survival.

Application of this compound in PDX Models

Patient-derived xenograft (PDX) models, established by implanting patient tumor tissue directly into immunodeficient mice, are invaluable tools in preclinical oncology research.[1][2][3] They preserve the histopathological and genetic characteristics of the original patient tumor, offering a more predictive model of therapeutic response compared to traditional cell line-derived xenografts.[1][2] The use of PDX models allows for the assessment of this compound efficacy across a diverse range of tumor types and genetic backgrounds, reflecting the heterogeneity of human cancers.[1][4]

Experimental Protocols

PDX Model Establishment and Propagation

This protocol describes the subcutaneous implantation of patient tumor tissue into immunodeficient mice.

Materials:

-

Fresh patient tumor tissue, collected under sterile conditions

-

Immunodeficient mice (e.g., NOD-scid IL2Rγnull [NSG] mice, 6-8 weeks old)[5]

-

Surgical tools (scalpels, forceps, scissors)

-

Collection medium (e.g., DMEM with antibiotics)[6]

-

Anesthesia (e.g., isoflurane or ketamine/xylazine)

-

Animal housing under sterile conditions

Procedure:

-

Within 2 hours of surgical resection, place the patient tumor tissue in cold sterile collection medium.[7]

-

In a biological safety cabinet, dissect the tumor tissue into small fragments (approximately 3x3 mm).

-

Anesthetize the recipient mouse.

-

Make a small incision on the flank of the mouse and create a subcutaneous pocket using blunt dissection.

-

Implant one tumor fragment into the subcutaneous pocket.[5][7]

-

Close the incision with surgical clips or sutures.

-

Monitor the mice for tumor growth by palpation and caliper measurements twice weekly.

-

Once a tumor reaches approximately 1,000-1,500 mm³, it can be harvested and serially passaged into a new cohort of mice for expansion. It is recommended to use early-passage PDXs (less than 5th passage) for efficacy studies to maintain the characteristics of the original tumor.[7]

This compound Formulation and Administration

Materials:

-

This compound compound

-

Vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% sterile water)

-

Syringes and needles appropriate for the route of administration

-

Vortex mixer and sonicator

Procedure:

-

Prepare the this compound formulation by first dissolving the compound in the appropriate volume of DMSO.

-

Add PEG300 and vortex thoroughly.

-

Add Tween 80 and sonicate briefly until the solution is clear.

-

Add sterile water and mix to achieve the final desired concentration.

-

Store the formulation at 4°C for up to one week.

-

Administer this compound to the tumor-bearing mice via the determined route (e.g., oral gavage, intraperitoneal injection, or intravenous injection) at the specified dose and schedule.[5]

Tumor Growth Monitoring and Data Analysis

Procedure:

-

Once PDX tumors are palpable and reach a volume of 100-200 mm³, randomize the mice into treatment and control groups.[7]

-

Measure tumor dimensions (length and width) with digital calipers two to three times per week.[5][8]

-

Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.[8]

-

Monitor animal body weight and overall health throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for downstream analysis.

Data Analysis:

-

Tumor Growth Inhibition (TGI): Calculate TGI as a percentage using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

-

Statistical Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of differences in tumor growth between treatment and control groups.

Immunohistochemistry (IHC) for Target Engagement and Biomarker Analysis

This protocol is for the detection of proteins in formalin-fixed, paraffin-embedded (FFPE) PDX tumor tissue.

Materials:

-

FFPE tumor sections (4-5 µm)

-

Primary antibodies (e.g., anti-phospho-S6 ribosomal protein, anti-Ki-67)

-

Secondary antibody detection system (e.g., HRP-conjugated)

-

DAB chromogen

-

Hematoxylin counterstain

-

Xylene, ethanol series

-

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

Procedure:

-

Deparaffinize and rehydrate the FFPE tumor sections by incubating in xylene followed by a graded ethanol series and finally water.[9]

-

Perform antigen retrieval by heating the slides in antigen retrieval buffer.[9]

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.[9]

-

Block non-specific antibody binding with a blocking serum.

-

Incubate the sections with the primary antibody at the optimal dilution overnight at 4°C.

-

Wash the slides and incubate with the HRP-conjugated secondary antibody.

-

Develop the signal with DAB chromogen and monitor for color development.

-

Counterstain with hematoxylin.[9]

-

Dehydrate the slides, clear with xylene, and mount with a coverslip.

-

Image the slides and perform quantitative analysis of protein expression using appropriate software.

Western Blotting for Signaling Pathway Modulation

This protocol is for analyzing protein expression in lysates from PDX tumor tissue.

Materials:

-

Frozen PDX tumor tissue

-

RIPA lysis buffer with protease and phosphatase inhibitors[10][11]

-

Homogenizer

-

BCA protein assay kit

-

SDS-PAGE gels

-

Primary antibodies (e.g., anti-total AKT, anti-phospho-AKT, anti-total S6, anti-phospho-S6, and a loading control like beta-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Homogenize the frozen tumor tissue in ice-cold RIPA buffer.[12]

-

Incubate the lysate on ice for 30 minutes.

-

Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.[11]

-

Collect the supernatant and determine the protein concentration using a BCA assay.[11]

-